molecular formula C24H25NO3 B13706085 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid CAS No. 2135339-92-1

3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid

Cat. No.: B13706085
CAS No.: 2135339-92-1
M. Wt: 375.5 g/mol
InChI Key: ZKXZPYDGTCNYJT-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of a benzylamino group and a benzyloxyphenyl group attached to a butanoic acid backbone

Properties

CAS No.

2135339-92-1

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

3-(benzylamino)-4-(4-phenylmethoxyphenyl)butanoic acid

InChI

InChI=1S/C24H25NO3/c26-24(27)16-22(25-17-20-7-3-1-4-8-20)15-19-11-13-23(14-12-19)28-18-21-9-5-2-6-10-21/h1-14,22,25H,15-18H2,(H,26,27)

InChI Key

ZKXZPYDGTCNYJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid typically involves multi-step organic reactions. One common method includes:

    Starting Materials: Benzylamine, 4-benzyloxybenzaldehyde, and butanoic acid derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon for hydrogenation).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzylamino and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    Pathways: Involvement in pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4-[4-(methoxy)phenyl]butanoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(Benzylamino)-4-[4-(hydroxy)phenyl]butanoic Acid: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic acid is C24H25NO3, with a molecular weight of 375.47 g/mol. Its structure includes a benzylamino group and a benzyloxy-substituted phenyl group, classifying it under carboxylic acids due to the presence of the carboxylic acid functional group (-COOH) .

1. Pharmacological Potential

Research indicates that compounds similar to 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic acid exhibit various biological activities, including:

  • Anti-inflammatory Effects : Agonism of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) has been linked to the reduction of inflammation and vascular leakage in models of diabetic retinopathy . The compound's structural features may enhance its selectivity for PPARα, potentially leading to therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that related compounds can ameliorate neurodegeneration and promote neuroprotection, indicating a possible role for 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic acid in neurodegenerative disorders .
  • Antitumor Activity : The compound's ability to modulate lipid signaling pathways may also contribute to its antitumor effects. Studies have shown that related compounds can inhibit tumor growth in various cancer models .

The mechanisms underlying the biological activities of 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic acid are still under investigation. However, key areas include:

  • PPARα Agonism : The activation of PPARα influences lipid metabolism and inflammatory responses, which may be beneficial in conditions like diabetes and cardiovascular diseases .
  • Lipid Signaling Modulation : The compound's interaction with lipid signaling pathways suggests it may play a role in regulating cellular processes involved in cancer progression .

Case Studies and Research Findings

StudyFindings
Study on PPARα AgonismDemonstrated that analogs of the compound exhibit cellular potencies <50 nM with significant selectivity for PPARα over other isoforms .
Neuroprotection ModelIn vivo studies showed that systemic administration reduced retinal vascular leakage in diabetic rats, suggesting neuroprotective effects .
Antitumor ActivityCompounds with similar structures inhibited tumor growth in models of lung, colon, and breast cancers, indicating potential therapeutic applications .

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